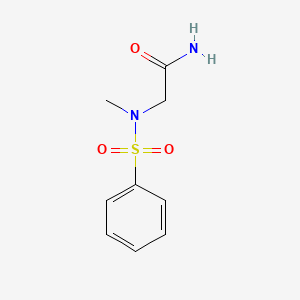

N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as MSG, is a chemical compound with potential therapeutic applications. It is a small molecule inhibitor of the enzyme alanine aminopeptidase (AAP), which is involved in various physiological and pathological processes, including cancer, inflammation, and autoimmune diseases.

Scientific Research Applications

Medicinal Chemistry: Drug Conjugates

This compound serves as a scaffold for creating drug conjugates, which are designed to enhance the effectiveness, safety, and convenience of medication therapy. The conjugation of ibuprofen and flurbiprofen with sulfa drugs using this scaffold has shown promising results in increasing drug potency .

Enzyme Inhibition: Urease Activity

The acetamide-sulfonamide scaffold has been screened for its antiurease activity. Conjugates of this compound have demonstrated potent urease inhibition, which is significant in the treatment of diseases caused by urease-producing bacteria .

Structure-Activity Relationship (SAR)

Research involving this compound includes SAR studies, which help in understanding the relationship between the chemical structure of a molecule and its biological activity. This is crucial for designing more effective drugs .

Kinetics Mechanism Analysis

The kinetics of enzyme inhibition by this compound have been studied, providing insights into the mechanism of action. This information is vital for the development of inhibitors with desired kinetic properties .

Molecular Docking Studies

Molecular docking studies involving 2-(n-Methylphenylsulfonamido)acetamide have been conducted to predict how the compound interacts with enzymes at the molecular level. This helps in the rational design of new drugs .

Molecular Dynamics (MD) Simulation

MD simulations are used to study the dynamic behavior of this compound at the atomic level over time. These simulations can predict the stability and conformational changes of drug conjugates in different environments .

Mechanism of Action

Mode of Action

It is hypothesized that the compound may interact with its targets through the sulfonamide group, which is known to form hydrogen bonds with various biological molecules .

Biochemical Pathways

Sulfonamides are known to interfere with the synthesis of folic acid in some organisms, which could potentially affect various metabolic pathways .

Pharmacokinetics

Sulfonamides are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Given the compound’s potential interaction with folic acid synthesis, it could potentially inhibit cell growth and proliferation .

properties

IUPAC Name |

2-[benzenesulfonyl(methyl)amino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-11(7-9(10)12)15(13,14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLKUDDNEBOIOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N)S(=O)(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(n-Methylphenylsulfonamido)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5692959.png)

![N-(4-fluorophenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5692993.png)

![3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B5693021.png)

![2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5693043.png)

![ethyl [(4-ethoxyphenyl)sulfonyl]carbamate](/img/structure/B5693060.png)